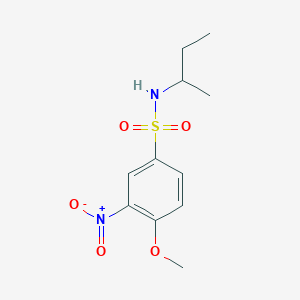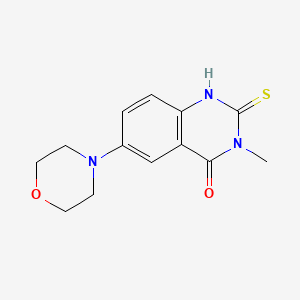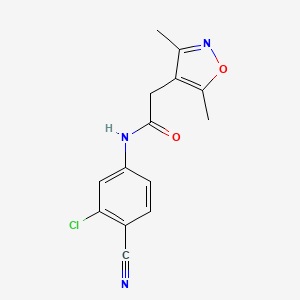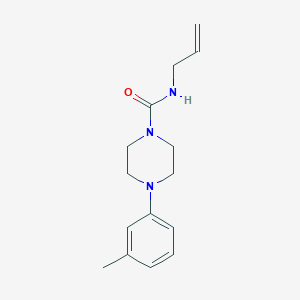![molecular formula C14H17N3O2 B7461382 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one, also known as MI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development. In
作用机制
The mechanism of action of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. It also inhibits the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one also reduces the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has shown great potential for drug development, and there are several future directions for research. One direction is to investigate the use of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one as a treatment for various types of cancer. Another direction is to explore its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one and to optimize its pharmacological properties.
In conclusion, 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its simple synthesis method and various biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
合成方法
The synthesis of 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one involves the reaction between 2-methyl-2,3-dihydroindole and imidazolidine-2-one in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields a white crystalline product. The purity of the product can be improved through recrystallization.
科学研究应用
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. 1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
1-[2-(2-methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-8-11-4-2-3-5-12(11)17(10)9-13(18)16-7-6-15-14(16)19/h2-5,10H,6-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZJAHCJUUKMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)


![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)





![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
